Benalaxyl-d5
Description
Properties
Molecular Formula |
C₂₀H₁₈D₅NO₃ |
|---|---|
Molecular Weight |
330.43 |
Synonyms |
N-(2,6-Dimethylphenyl)-N-(phenylacetyl)alanine-d5 Methyl Ester; N-(2,6-Dimethylphenyl)-N-(phenylacetyl)-DL-alanine-d5 Methyl Ester; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Integrity Assessment of Benalaxyl D5
Strategies for Regioselective Deuterium (B1214612) Incorporation
Hydrogen-Deuterium Exchange Reactions for Aromatic Deuteration
Hydrogen-deuterium exchange (HDE) reactions are a powerful tool for introducing deuterium into aromatic rings. snnu.edu.cn These reactions can be catalyzed by various agents, including acids, bases, or transition metals, and often utilize D₂O as a cost-effective deuterium source. researchgate.netchemrxiv.org
For a molecule like Benalaxyl (B1667974), which contains two aromatic rings—a 2,6-dimethylphenyl group and a phenyl group—late-stage C-H deuteration offers an efficient pathway. nih.govacs.org Palladium-catalyzed nondirected C-H deuteration has been successfully applied to Benalaxyl, achieving nearly complete deuterium incorporation in the arene moieties. nih.govacs.org This method demonstrates high functional group tolerance and uses D₂O as the deuterium source. nih.gov Another approach involves iridium-catalyzed ortho-directed HIE, which can selectively deuterate the positions ortho to a directing group. snnu.edu.cnacs.org In the case of Benalaxyl, the amide functionality could potentially direct the iridium catalyst to the ortho positions of the phenyl ring. snnu.edu.cn
Acid-catalyzed HDE reactions, using strong deuterated acids like deuterated trifluoroacetic acid (CF₃COOD) or triflic acid (CF₃SO₃D), provide another route for aromatic deuteration. nih.govnih.gov These methods can be effective for aromatic amines and amides, which are structural motifs present in Benalaxyl. nih.gov The reaction conditions, such as temperature and acid strength, can be optimized to control the degree and position of deuteration.
Stereoselective Deuteration Techniques
The Benalaxyl molecule contains a chiral center at the alanine (B10760859) moiety. The stereoselective introduction of deuterium at or near this center can be achieved using biocatalytic methods. nih.govnih.gov Enzymes such as α-oxo-amine synthases or PLP-dependent Mannich cyclases can catalyze the stereoselective deuteration of α-amino acids and their esters using D₂O as the deuterium source. nih.govnih.gov These biocatalytic approaches offer high stereoselectivity and operate under mild reaction conditions, eliminating the need for protecting groups. nih.gov
Chemical methods for stereoselective deuteration often involve the use of chiral auxiliaries or catalysts. For instance, the synthesis of acylalanine derivatives can be achieved with enantioselective control using palladium-catalyzed reactions. acs.org Adapting such methods with a deuterium source could potentially lead to stereoselectively deuterated Benalaxyl-d5.
Multistep Synthetic Routes Utilizing Deuterated Building Blocks
A highly reliable method for ensuring the specific placement of deuterium atoms is to construct the target molecule from pre-deuterated starting materials. acs.org The synthesis of Benalaxyl typically involves the reaction of methyl N-(2,6-dimethylphenyl)-DL-alaninate with phenylacetyl chloride. chemicalbook.com To create this compound, one could utilize a deuterated version of either of these precursors.
For example, using phenylacetyl-d5 chloride, where the five hydrogens on the phenyl ring are replaced with deuterium, would result in this compound with the deuterium atoms specifically located on the phenylacetyl moiety. Commercially available deuterated building blocks, such as deuterated acetone (B3395972) or deuterated ethylene (B1197577) glycol, can be employed in the synthesis of more complex deuterated intermediates. acs.org This approach, while potentially more laborious, offers precise control over the isotopic labeling pattern.
Rigorous Characterization of Synthesized this compound for Isotopic Purity and Position
Following the synthesis, it is imperative to thoroughly characterize the this compound product to confirm its chemical structure, isotopic purity, and the precise location of the deuterium atoms. High-resolution analytical techniques are essential for this verification process.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds. openmedscience.com ¹H NMR spectroscopy can be used to determine the degree of deuteration by comparing the integrals of the signals corresponding to the deuterated and non-deuterated positions. The disappearance or reduction in the intensity of specific proton signals provides direct evidence of deuterium incorporation at those sites. nih.gov
Furthermore, ²H NMR spectroscopy can be employed to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment. nih.gov For complex molecules, two-dimensional NMR techniques, such as COSY and HSQC, can help to unambiguously assign the positions of the deuterium labels. The analysis of NMR spectra is crucial for confirming that the deuteration has occurred at the intended positions and for quantifying the isotopic enrichment at each site. openmedscience.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Determination
High-Resolution Mass Spectrometry (HRMS) is a highly sensitive technique used to determine the molecular weight of a compound with high accuracy and to analyze its isotopic distribution. nih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions, including isotopologues. researchgate.net
For this compound, HRMS is used to determine the isotopic abundance of the different deuterated species (d₀, d₁, d₂, etc.). lgcstandards.com The mass spectrum will show a distribution of peaks corresponding to molecules with varying numbers of deuterium atoms. By analyzing the relative intensities of these peaks, the isotopic purity of the this compound sample can be accurately quantified. nih.govresearchgate.net This data is critical for ensuring the reliability of the deuterated standard in quantitative analytical applications. arxiv.org
Interactive Data Table: Isotopic Purity of this compound
| Isotopic Species | Normalized Intensity (%) |
| d0 | 0.00 |
| d1 | 0.00 |
| d2 | 0.00 |
| d3 | 0.00 |
| d4 | 4.86 |
| d5 | 95.14 |
| This table presents typical mass distribution data for a synthesized batch of this compound, demonstrating high isotopic purity. lgcstandards.com |
Vibrational Spectroscopic Techniques (FT-IR, Raman) for Deuteration Confirmation
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for confirming the successful deuteration of organic compounds like this compound. unam.mx The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the molecule's bonds. ajchem-a.comlibretexts.org
FT-IR Spectroscopy:
In FT-IR spectroscopy, the C-D (carbon-deuterium) bond vibrations appear at lower frequencies compared to the corresponding C-H (carbon-hydrogen) bond vibrations. unam.mx This is due to the increased mass of deuterium. For example, the stretching vibrations of C-H bonds typically appear in the 3000-2850 cm⁻¹ region, while C-D stretching vibrations are expected in the 2300-2000 cm⁻¹ range. cdnsciencepub.com The disappearance or significant reduction in the intensity of C-H aromatic stretching bands and the appearance of new bands in the C-D stretching region would provide strong evidence for the successful deuteration of the phenyl ring in this compound.
A hypothetical comparison of the FT-IR spectra of Benalaxyl and this compound is presented below:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) in Benalaxyl | Expected Wavenumber (cm⁻¹) in this compound |
| Aromatic C-H Stretch | ~3100-3000 | Absent or significantly reduced |
| Aromatic C-D Stretch | Not applicable | ~2250-2100 |
| C=O Stretch (Ester) | ~1740 | ~1740 |
| C=O Stretch (Amide) | ~1660 | ~1660 |
This table is illustrative and based on general spectroscopic principles. Actual peak positions may vary.
Raman Spectroscopy:
Raman spectroscopy offers a complementary method for confirming deuteration. acs.org Similar to FT-IR, the C-D vibrations in Raman spectra are shifted to lower frequencies. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the deuterated phenyl ring. cdnsciencepub.com The technique can be used to monitor the deuteration process in real-time and to determine the degree of deuteration. optica.orgrsc.org For instance, a shift in the ring breathing vibration of the phenyl group to a lower wavenumber would be indicative of successful deuterium incorporation. acs.orgnih.gov
Chromatographic Purity Assessment and Impurity Profiling of this compound Standards
The purity of isotopically labeled standards is crucial for their intended use in quantitative analysis. expresspharma.in Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to assess the chemical purity of this compound and to identify and quantify any impurities. lgcstandards.comppqs.gov.in
Chromatographic Purity:
A Certificate of Analysis for a this compound standard typically reports the chemical purity as determined by HPLC, often with detection at a specific wavelength (e.g., 210 nm). lgcstandards.com For example, a purity of 99.77% indicates a very low level of chemical impurities. lgcstandards.com The method of analysis for the unlabeled Benalaxyl often involves GC with a Flame Ionization Detector (FID) and an internal standard like n-Nonadecane for quantification. ppqs.gov.in A similar approach can be adapted for this compound.
Impurity Profiling:
Impurity profiling is the identification and characterization of any impurities present in the standard. venkatasailifesciences.combiomedres.us This is critical as impurities can interfere with the analytical method. sterlingpharmasolutions.com Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is a powerful tool for impurity profiling. sterlingpharmasolutions.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can help in elucidating the elemental composition and structure of unknown impurities. rsc.orgsterlingpharmasolutions.com
For this compound, potential impurities could include:
Undeuterated Benalaxyl (d0): The starting material or a result of incomplete deuteration.
Partially deuterated isotopologues (d1-d4): Molecules with fewer than five deuterium atoms.
Synthesis byproducts: Compounds formed during the chemical synthesis process.
Degradation products: Impurities that may form during storage. biomedres.us
A Certificate of Analysis for this compound would also include information on its isotopic purity, which is typically determined by mass spectrometry. lgcstandards.com This data confirms the distribution of the different isotopologues. For instance, an isotopic purity of 99.0% for the d5 species, with minimal presence of d0 to d4 species, indicates a high-quality standard. lgcstandards.com
Advanced Analytical Methodologies Employing Benalaxyl D5 As a Stable Isotope Internal Standard Siis
Principles and Applications of Stable Isotope Dilution Mass Spectrometry (SIDMS) for Precise Quantification
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes. ontosight.ai The core principle of SIDMS involves the addition of a known quantity of an isotopically labeled version of the target analyte, such as Benalaxyl-d5, to a sample. ontosight.ai This "isotope spike" acts as an internal standard that has nearly identical chemical and physical properties to the native analyte (Benalaxyl).
During sample preparation and analysis, any loss of the analyte will be accompanied by a proportional loss of the internal standard. Mass spectrometry is then used to measure the ratio of the non-labeled analyte to the isotopically labeled standard. ontosight.ai Because the amount of the added standard is known, this ratio allows for the precise calculation of the original concentration of the analyte in the sample, effectively correcting for matrix effects and procedural losses. nih.govepa.gov
The applications of SIDMS are extensive, particularly in fields requiring high accuracy, such as environmental monitoring and food safety analysis. ontosight.aimdpi.com It is used for the certification of reference materials and for quantifying trace levels of contaminants like pesticides in various matrices. ontosight.aiepa.gov The use of a stable isotope-labeled standard like this compound is especially critical for liquid chromatography-mass spectrometry (LC-MS) applications to counteract issues like ion suppression that can affect quantification. nih.gov
Chromatographic Separation Techniques Coupled with Mass Spectrometry for this compound Analysis
The analysis of Benalaxyl (B1667974) and its deuterated internal standard, this compound, necessitates the use of sophisticated separation techniques coupled with mass spectrometry to achieve the required sensitivity and selectivity, especially in complex sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Level Quantification
Gas chromatography-mass spectrometry (GC-MS), particularly in its tandem mass spectrometry configuration (GC-MS/MS), is a well-established technique for the trace-level quantification of pesticides like Benalaxyl. lcms.cz While Benalaxyl itself can be analyzed by GC-MS, the use of a deuterated internal standard like this compound is crucial for accurate quantification, especially at low concentrations. nih.govrestek.com
In GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column. emory.edu The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. emory.eduthermofisher.com Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by isolating a specific precursor ion of the analyte and its internal standard and then fragmenting it to produce characteristic product ions. lcms.cz This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances sensitivity, enabling the detection of trace levels of Benalaxyl in complex samples. lcms.cz The use of this compound helps to correct for any variability in the injection, ionization, and fragmentation processes. dtic.mil
Table 1: GC-MS/MS Parameters for Pesticide Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Injection Mode | Splitless | lcms.cz |
| Injection Temperature | 240 °C | lcms.cz |
| Oven Temperature Program | 80 °C (1 min) - 20 °C/min to 300 °C (5 min) | lcms.cz |
| Ionization Mode | Electron Ionization (EI) | emory.edu |
| Detection Mode | Selected Reaction Monitoring (SRM) | lcms.cz |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Complex Matrices
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for analyzing pesticides in complex matrices like food and environmental samples. mdpi.comresearchgate.net This technique is particularly advantageous for compounds that are not easily analyzed by GC due to thermal instability or low volatility. researchgate.net
In LC-HRMS, the sample is first separated by liquid chromatography, and the eluent is then introduced into a high-resolution mass spectrometer. mdpi.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements, often with errors of less than 2 ppm. researchgate.netmsconsultoria.com.pe This high mass accuracy allows for the confident identification of analytes based on their elemental composition. When combined with a stable isotope internal standard like this compound, LC-HRMS enables precise quantification even in the presence of significant matrix interference. researchgate.net The "All Ions MS/MS" mode is a data acquisition strategy that combines the high mass resolution of HRMS with the identification capabilities of MS/MS, without compromising the detection of trace compounds in complex matrices. researchgate.net
Table 2: LC-HRMS Parameters for Pesticide Analysis in Raw Milk
| Parameter | Condition | Reference |
|---|---|---|
| LC Column | ZORBAX SB-C18 (2.1 mm × 100 mm, 3.5 µm) | mdpi.com |
| Mobile Phase | A: 5 mM ammonium (B1175870) acetate-0.1% formic acid-water; B: acetonitrile | mdpi.com |
| Flow Rate | 0.4 mL/min | mdpi.com |
| Ionization Mode | Positive ion electrospray ionization (ESI) | researchgate.net |
| Acquisition Mode | All ions MS/MS | researchgate.net |
Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) in this compound Research
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. labioscientific.comslideshare.net SFC offers several advantages, including faster analysis times and reduced use of organic solvents, making it a "green" analytical technique. labioscientific.comphenomenex.blog It is suitable for a wide range of analytes, from non-polar to moderately polar compounds. labioscientific.com While specific applications of SFC for this compound are not extensively documented in the provided context, the technique's compatibility with mass spectrometry and its effectiveness in separating complex mixtures make it a potentially valuable tool for pesticide analysis. labioscientific.comresearchgate.net SFC can be particularly useful for chiral separations, which may be relevant for fungicides like Benalaxyl that can exist as different stereoisomers. chromatographyonline.com
Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore capillaries. sciex.comwikipedia.org Separation is based on the differential migration of charged species in an electric field. sciex.com CE offers high resolution, requires minimal sample volume, and is easily automated. sciex.com The coupling of CE with mass spectrometry (CE-MS) provides a powerful analytical platform. While direct research on this compound using CE is not detailed in the provided search results, CE is a viable technique for the analysis of small molecules and ions, and its application in pesticide analysis has been explored. mz-at.de
Mass Spectrometric Detection and Fragmentation Strategies for this compound and Related Analytes
The successful detection and quantification of this compound and its non-labeled counterpart rely on optimized mass spectrometric conditions, including the choice of ionization technique and fragmentation strategy.
Optimization of Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization, Electron Ionization)
The choice of ionization technique is critical for generating ions of the analyte and internal standard for mass spectrometric analysis. The selection depends on the polarity and thermal stability of the analyte and the chromatographic method used.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile compounds analyzed by liquid chromatography. thermofisher.comshimadzu.com It generates ions by applying a high voltage to a liquid sample stream, creating charged droplets. shimadzu.com ESI is commonly used in the positive ion mode for the analysis of pesticides like Benalaxyl, often forming protonated molecules ([M+H]+). nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is complementary to ESI. nih.gov It is more suitable for less polar and smaller molecules. thermofisher.comnih.gov In APCI, the sample is vaporized and then ionized by corona discharge. shimadzu.com This technique can be more robust against matrix effects compared to ESI. shimadzu.com Studies have shown that APCI can be successfully used for the detection of a wide range of pesticides. nih.gov
Electron Ionization (EI): EI is a "hard" ionization technique primarily used with gas chromatography. emory.eduthermofisher.com It involves bombarding gas-phase molecules with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. emory.edu While this extensive fragmentation can be useful for structural elucidation, it may sometimes result in a weak or absent molecular ion peak. emory.edu EI is a standard ionization method for GC-MS analysis of many pesticides. nih.gov
Table 3: Comparison of Ionization Techniques for Pesticide Analysis
| Ionization Technique | Principle | Typical Analytes | Coupled Chromatography | Reference |
|---|---|---|---|---|
| Electrospray Ionization (ESI) | High voltage applied to liquid stream to form charged droplets. | Polar, thermally labile compounds. | LC | thermofisher.comshimadzu.com |
| Atmospheric Pressure Chemical Ionization (APCI) | Vaporized sample ionized by corona discharge. | Less polar, smaller molecules. | LC | shimadzu.comnih.gov |
| Electron Ionization (EI) | Bombardment with high-energy electrons. | Volatile, thermally stable compounds. | GC | emory.eduthermofisher.com |
Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique that provides high selectivity and sensitivity for the quantification of analytes in complex matrices. When coupled with a stable isotope internal standard (SIIS) like this compound, the accuracy and reliability of the analysis are significantly enhanced. The principle of MS/MS involves the selection of a specific precursor ion (in this case, the protonated molecule of Benalaxyl or this compound), its fragmentation through collision-induced dissociation (CID), and the detection of specific product ions. This process, known as multiple reaction monitoring (MRM), drastically reduces background noise and interferences, leading to improved signal-to-noise ratios. nih.gov
The use of this compound as an internal standard is crucial for compensating for variations in instrument response and matrix effects. Since this compound is structurally identical to Benalaxyl, except for the presence of five deuterium (B1214612) atoms, it co-elutes and exhibits similar ionization and fragmentation behavior. This ensures that any signal suppression or enhancement experienced by the analyte is mirrored by the internal standard, allowing for accurate correction and quantification.
For structural confirmation, the ratio of two or more product ions for a given precursor ion is monitored. This ion ratio should remain constant between the analytical standard and the analyte in the sample, providing a high degree of confidence in the identification of the compound. The specific precursor and product ions, along with optimized collision energies, are critical parameters in developing a robust MS/MS method.
Table 1: Illustrative MS/MS Parameters for the Analysis of Benalaxyl and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Benalaxyl | 326.2 | 148.1 | 20 | 190.1 | 15 |
| This compound | 331.2 | 153.1 | 20 | 195.1 | 15 |
This is an interactive table. Click on the headers to sort the data.
Note: The values presented in this table are illustrative and may vary depending on the specific instrument and experimental conditions.
Advanced Sample Preparation Methodologies for this compound-Based Assays
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
The goal of sample preparation is to isolate the analyte of interest from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. thermofisher.com Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are widely used techniques for this purpose. numberanalytics.comdiva-portal.org The optimization of these methods is critical for achieving high recovery and minimizing matrix effects in assays employing this compound.
Solid-Phase Extraction (SPE) Optimization:
SPE is a versatile technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample. nih.gov The optimization of an SPE method involves several key steps:
Sorbent Selection: The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix. For a moderately polar compound like Benalaxyl, reversed-phase sorbents such as C18 or polymeric sorbents are commonly used. thermofisher.com
Conditioning and Equilibration: The sorbent bed must be conditioned with an organic solvent (e.g., methanol) and then equilibrated with the same solvent as the sample to ensure proper interaction. thermofisher.com
Sample Loading: The pH of the sample may need to be adjusted to ensure the analyte is in a neutral form for optimal retention on a reversed-phase sorbent. thermofisher.com
Washing: The wash step is optimized to remove interfering compounds without eluting the analyte. This is typically achieved by using a solvent mixture that is strong enough to remove interferences but weak enough to leave the analyte on the sorbent. thermofisher.com
Elution: The elution solvent should be strong enough to completely desorb the analyte from the sorbent. The choice and volume of the elution solvent are optimized to maximize recovery while minimizing the co-extraction of matrix components. thermofisher.com
Liquid-Liquid Extraction (LLE) Optimization:
LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com Optimization of LLE involves:
Solvent Selection: The extracting solvent should have a high affinity for the analyte and be immiscible with the sample solvent. numberanalytics.com For Benalaxyl, which has moderate polarity, solvents like ethyl acetate (B1210297) or a mixture of hexane (B92381) and dichloromethane (B109758) could be effective.
pH Adjustment: The pH of the aqueous phase can be adjusted to suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase. numberanalytics.com
Ionic Strength Adjustment: The addition of salt to the aqueous phase can increase the partitioning of the analyte into the organic phase, a phenomenon known as the "salting-out" effect. mdpi.com
Extraction Volume and Repetition: The ratio of the organic to aqueous phase and the number of extraction steps are optimized to ensure complete extraction of the analyte.
Environmental Fate and Transformation Pathways Investigated Through Benalaxyl D5 Tracing
Degradation Kinetics and Mechanisms in Abiotic Environmental Compartments
The abiotic degradation of a chemical compound in the environment is governed by its interaction with physical factors such as sunlight and water, and its partitioning behavior between soil, water, and sediment.
Photolytic Degradation Pathways of Benalaxyl-d5 in Aqueous and Solid Systems
Photolysis, the breakdown of compounds by light, is a key abiotic degradation process. Studies on Benalaxyl (B1667974) indicate that it is relatively stable to photolytic degradation. In one laboratory study using xenon light, only 2% degradation of Benalaxyl was observed after 5 days, increasing to just 3% after 10 days. fao.org Another experiment conducted under natural sunlight over 64 days in a sterilized pH 7 buffer solution showed that 60% of the initial Benalaxyl remained. fao.org While at least 15 different photoproducts were detected, none individually constituted more than 5% of the applied radioactivity, suggesting a complex but slow degradation pathway. fao.org Given these findings, Benalaxyl is considered photolytically stable, and similar stability is expected for this compound. fao.org The primary dissipation route for Benalaxyl applied to the soil surface is noted to be photolysis. hpc-standards.com
Table 1: Photolytic Degradation of Benalaxyl in Aqueous Solution
| Condition | Duration | % Degradation | % Parent Compound Remaining | Reference |
|---|---|---|---|---|
| Xenon Light (306 ± 12 nm) | 5 days | 2% | 98% | fao.org |
| Xenon Light (306 ± 12 nm) | 10 days | 3% | 97% | fao.org |
Data presented is for the non-deuterated parent compound, Benalaxyl.
Hydrolytic Stability and pH-Dependent Transformation Mechanisms of this compound
Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of Benalaxyl, and by extension this compound, is highly dependent on the pH of the aqueous environment. The compound is stable in neutral and acidic conditions. fao.orgherts.ac.uk However, under alkaline conditions (pH 9), degradation is observed. The experimental half-life (DT50) at pH 9 was found to be 86 days at 25°C and 157 days at 20°C. fao.org For the related compound Benalaxyl-M, the half-life at pH 9 and 25°C was even longer, at 301 days. herts.ac.uk This indicates that hydrolytic degradation is a slow process, unlikely to be a major transformation pathway except in alkaline aquatic systems.
Table 2: Hydrolytic Half-Life (DT50) of Benalaxyl
| pH | Temperature (°C) | Half-Life (days) | Reference |
|---|---|---|---|
| 4 | 20-25 | Stable | fao.orgherts.ac.uk |
| 7 | 20-25 | Stable | fao.orgherts.ac.uk |
| 9 | 20 | 157 | fao.org |
Data presented is for the non-deuterated parent compound, Benalaxyl.
Sorption and Desorption Dynamics of this compound in Soil and Sediment Matrices
The interaction of this compound with soil and sediment particles, known as sorption and desorption, dictates its mobility and bioavailability in the terrestrial environment. Benalaxyl is generally considered to have low mobility in soil. herts.ac.uk Studies investigating the adsorption of Benalaxyl onto different clay types, such as Brari and Dardha clays (B1170129) from Albania, found that significant adsorption occurred over a contact time of 48 to 72 hours. researchgate.net
Desorption, the release of the sorbed compound back into the soil solution, appears to be a faster process. Research showed that the majority of adsorbed Benalaxyl was released from both clay types within the first two hours of contact with water. researchgate.netmdpi.com The rate of desorption can be influenced by the clay's composition; for instance, atrazine (B1667683) desorbed more slowly from Dardha clay, which had a higher adsorption capacity for it, and a similar trend was noted for benalaxyl. mdpi.com Specifically, the desorption of benalaxyl from Brari clay was observed to be faster than from Dardha clay. mdpi.com
Table 3: Sorption and Desorption Characteristics of Benalaxyl on Clay Soils
| Clay Type | Process | Key Finding | Reference |
|---|---|---|---|
| Brari & Dardha | Adsorption | Significant adsorption occurs within 48-72 hours. | researchgate.net |
| Brari & Dardha | Desorption | Most of the compound desorbs within the first 2 hours. | researchgate.netmdpi.com |
| Brari | Desorption | Desorption is faster compared to Dardha clay. | mdpi.com |
Data presented is for the non-deuterated parent compound, Benalaxyl.
Biotransformation Processes of this compound in Environmental Systems
Biotransformation, the alteration of a substance by living organisms, is a crucial pathway for the environmental degradation of many organic compounds.
Microbial Degradation Pathways in Soil and Water Microcosms
In the absence of light, particularly in subsurface soil environments, microbial metabolism is the primary driver of Benalaxyl degradation. hpc-standards.com The rate of this degradation can be influenced by the adaptation of microbial communities; soils with a history of exposure to the fungicide may exhibit faster breakdown rates. fao.org While specific microbial degradation pathways in environmental microcosms are not extensively detailed in the available literature, the general process involves the transformation of the parent molecule into various metabolites. whiterose.ac.uk Animal metabolism studies suggest that oxidation and subsequent conjugation are the main routes of biotransformation. fao.org This involves the formation of hydroxylated and carboxylated derivatives, indicating that similar oxidative pathways likely occur in soil and water microorganisms. fao.org The addition of nutrients like nitrogen to the soil can stimulate general microbial activity, which may enhance the degradation rate of pesticides. researchgate.net
Enzymatic Biotransformation Studies in Isolated Environmental Microorganisms
Detailed studies on the specific enzymes from environmental microorganisms that transform Benalaxyl are limited. However, metabolic studies in goats and hens provide valuable analogous information on the types of enzymatic reactions the molecule undergoes. fao.org These studies identified that the principal route of metabolism is oxidation, leading to hydroxymethyl and carboxy derivatives, followed by conjugation. fao.org For example, metabolites G8 and G14 are hydroxymethyl derivatives, which are further oxidized to form the G7A and G7B carboxy derivatives. fao.org These reactions are indicative of enzymatic processes, likely involving cytochrome P450 monooxygenases and other oxidoreductases, which are also present in environmental microbes. The increase in extractable residues after enzyme hydrolysis in these studies confirms that conjugation is a significant pathway. fao.org These findings strongly suggest that microbial enzyme systems in soil and water would target this compound through similar oxidative and conjugative transformation pathways.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Benalaxyl |
| This compound |
| Benalaxyl-M |
| Atrazine |
| Benalaxyl acid |
| G6 (hydroxymethylcarboxy metabolite) |
| G7A (carboxy derivative) |
| G7B (carboxy derivative) |
| G8 (hydroxymethyl derivative) |
Isotopic Tracing for Elucidation of Environmental Degradation Product Structures and Pathways
The use of isotopically labeled compounds is a powerful technique in environmental science for tracking the metabolic and degradation pathways of substances like pesticides. silantes.com this compound, the deuterium-labeled version of Benalaxyl, serves as a crucial tool in this field. medchemexpress.com It is primarily used as an internal standard for the accurate quantification of the parent compound and its transformation products in complex environmental samples, such as soil and water. medchemexpress.comlgcstandards.com
The fundamental principle behind isotopic tracing is that stable isotopes (like deuterium (B1214612), ²H) are metabolically indistinguishable from their lighter counterparts (¹H), but their difference in mass allows them to be clearly identified and measured by instruments like mass spectrometers. nih.gov When analyzing environmental samples, which may contain many interfering substances, adding a known quantity of this compound allows for more precise and sensitive quantification of Benalaxyl residues via methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). shimadzu.com This is because the deuterated standard behaves almost identically to the non-labeled analyte during sample extraction, cleanup, and ionization, thus correcting for any loss of substance during the analytical process. shimadzu.com
Through such tracing and analytical methods, researchers can identify the various metabolites that form as Benalaxyl degrades. Studies have shown that Benalaxyl in soil degrades into several acidic metabolites. doi.org One of the primary degradation products identified is Benalaxyl acid. herts.ac.ukherts.ac.uk The ability to accurately track the disappearance of the parent compound and the appearance of its transformation products allows for a detailed understanding of the degradation pathways and kinetics. silantes.com This information is vital, as some transformation products have been found to be more persistent, mobile, or have stronger endocrine-disrupting effects than the original pesticide. acs.org
The table below summarizes key degradation products of Benalaxyl that are identified using sensitive analytical techniques reliant on isotopic standards like this compound.
| Parent Compound | Identified Degradation Product | Significance |
|---|---|---|
| Benalaxyl | Benalaxyl acid | Primary acidic metabolite formed during degradation in soil. doi.orgherts.ac.ukherts.ac.uk |
| Benalaxyl | Various acidic metabolites | Indicates that hydrolysis and oxidation are key degradation pathways in environmental matrices. doi.org |
Computational Modeling of Environmental Persistence and Transport Utilizing this compound Data
The accuracy of these models is highly dependent on the quality of the input data. umweltbundesamt.de Experimental studies, where this compound is used as a tracer to determine precise degradation rates in different environmental compartments, provide this crucial information. silantes.commedchemexpress.com For example, soil dissipation studies have determined that Benalaxyl degradation follows first-order kinetics, and its persistence varies significantly with soil type and environmental conditions. nih.gov The R-enantiomer of Benalaxyl has been shown to degrade faster than the S-enantiomer in some soils. nih.gov
The following table presents experimentally determined degradation half-life (DT50) values for Benalaxyl enantiomers in soil, which are critical data points for parameterizing and validating environmental transport and persistence models.
| Benalaxyl Enantiomer | Reported Half-Life (DT50) in Soil (days) | Kinetic Model | Source |
|---|---|---|---|
| R-Benalaxyl | 20.4 - 53.3 | First-Order | nih.gov |
| S-Benalaxyl | 27.7 - 57.8 | First-Order | nih.gov |
By integrating this empirical data, computational models can provide robust predictions about whether Benalaxyl is likely to persist in the environment, leach into groundwater, or be transported to other ecosystems. umweltbundesamt.deresearchgate.net
Mechanistic Biochemical Investigations Utilizing Benalaxyl D5 in Non Mammalian Systems
Elucidation of Metabolic Transformation Pathways in Plant Systems
The use of isotopically labeled compounds is a cornerstone of metabolic research. acs.org Benalaxyl-d5, with its deuterium-labeled phenyl group, is an invaluable tracer for mapping the metabolic fate of the parent compound within plant tissues. lgcstandards.comnih.gov
In Vitro and Ex Vivo Plant Metabolic Studies Using Isotopic this compound as a Tracer
In vitro and ex vivo studies allow for controlled investigation of metabolic processes in plants, free from the complexities of a whole, living organism. This compound is ideally suited for these systems to trace the transformation of the fungicide.
In Vitro Studies: These experiments typically utilize isolated plant cells, tissues (e.g., callus cultures), or subcellular fractions (e.g., microsomes containing metabolic enzymes). When this compound is introduced into these systems, its metabolic conversion can be monitored over time. The deuterium (B1214612) label acts as a stable signature, allowing for the unambiguous differentiation between the parent compound and its metabolites from the endogenous plant matrix using mass spectrometry. mdpi.com This approach helps identify the primary sites of metabolic activity and the initial transformation steps.
Ex Vivo Studies: These studies involve using excised plant parts, such as leaves, roots, or stems, kept viable in a controlled environment. By applying this compound to these tissues, researchers can simulate the metabolic processes that occur in a whole plant but within a more contained system. This method is particularly useful for studying uptake, translocation, and subsequent metabolism. The analysis of tissue extracts via Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) can track the appearance of deuterated metabolites, providing a clear picture of the transformation pathway. nih.govmdpi.com The known metabolic pathway for benalaxyl (B1667974) in plants involves oxidation and conjugation, and using the d5 variant helps confirm and detail these steps. fao.org
Identification and Characterization of Deuterated Plant Metabolites
A primary advantage of using this compound is the ease with which its metabolites can be identified. The five deuterium atoms result in a mass increase of approximately 5 Da (Daltons) compared to the unlabeled compound. lgcstandards.com This distinct mass shift allows for the confident identification of metabolites derived from the administered compound.
The major metabolic pathways for benalaxyl in plants involve hydroxylation of the methyl groups on the xylyl ring, followed by further oxidation to carboxylic acids or conjugation with sugars (e.g., glucose). fao.org When this compound is used, these metabolites retain the deuterated phenyl ring.
Below is a table of expected deuterated metabolites based on the known metabolic pathways of benalaxyl.
Table 1: Expected Deuterated Metabolites of this compound in Plant Systems This table is interactive. You can sort and filter the data.
| Parent Compound | Known Metabolite Structure | Expected Deuterated Metabolite | Expected Mass Shift (vs. Unlabeled Metabolite) | Analytical Detection Method |
|---|---|---|---|---|
| This compound | Hydroxymethyl Benalaxyl (on xylyl ring) | Hydroxymethyl this compound | +5 Da | LC-MS/MS, HRMS |
| This compound | Carboxy Benalaxyl (on xylyl ring) | Carboxy this compound | +5 Da | LC-MS/MS, HRMS |
| This compound | Benalaxyl Acid | Benalaxyl Acid-d5 | +5 Da | LC-MS/MS, HRMS |
Microbial Metabolism and Biotransformation in Isolated Systems Using this compound
Microorganisms play a crucial role in the environmental degradation of fungicides. fao.org The study of microbial biotransformation in isolated systems, such as pure or mixed microbial cultures, provides insight into the specific reactions and enzymes involved. nih.govhyphadiscovery.com this compound is a powerful tool for these investigations, enabling precise tracking of the compound through microbial metabolic pathways.
The degradation of benalaxyl in soil is known to be dependent on microorganisms. fao.org In laboratory settings, specific strains of bacteria or fungi can be isolated and cultured. By introducing this compound into these cultures, researchers can identify metabolites with high confidence. The process involves extracting the culture medium and cell mass, followed by analysis with techniques like GC-MS or LC-MS to detect the characteristic mass signature of the deuterated core structure in any resulting products. hyphadiscovery.com Common microbial biotransformations include hydroxylation, N-dealkylation, and hydrolysis, which can be precisely mapped using the labeled compound. mdpi.com
Table 2: Potential Microbial Biotransformation Reactions of this compound This table is interactive. You can sort and filter the data.
| Reaction Type | Description | Expected Product from this compound | Significance |
|---|---|---|---|
| Hydroxylation | Introduction of a hydroxyl (-OH) group, often catalyzed by cytochrome P450 monooxygenases. | Hydroxylated this compound | A primary detoxification step. |
| Ester Hydrolysis | Cleavage of the methyl ester group to form a carboxylic acid. | Benalaxyl Acid-d5 | Increases polarity and water solubility. |
| N-Dealkylation | Removal of the alaninyl group from the nitrogen atom. | N-dealkylated this compound derivative | A common pathway in xenobiotic metabolism. |
| Aromatic Ring Cleavage | Opening of the deuterated phenyl ring. | Various smaller deuterated aliphatic acids | A key step in complete mineralization. |
Application of Kinetic Isotope Effects (KIE) with this compound for Reaction Mechanism Elucidation in Enzyme Systems
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. libretexts.org By comparing the reaction rates of Benalaxyl and this compound, valuable information about the reaction mechanism, particularly the rate-determining step and the structure of the transition state, can be obtained. numberanalytics.comwikipedia.org
Primary Kinetic Isotope Effects (PKIE) on Rate-Determining Steps
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. csbsju.edu The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. libretexts.org Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate.
For this compound, the deuterium atoms are on the aromatic ring. A PKIE would not be expected for reactions occurring elsewhere in the molecule, such as hydrolysis of the ester group. However, if an enzyme system, for example a cytochrome P450, were to catalyze the direct hydroxylation of the aromatic ring, and if this C-H (or C-D) bond cleavage were the rate-determining step, a significant PKIE (kH/kD > 2) would be observed. Measuring such an effect would provide strong evidence for the specific enzymatic mechanism at play. nih.gov
Secondary Kinetic Isotope Effects (SKIE) for Hybridization Changes
A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org SKIEs are typically much smaller than PKIEs (kH/kD ≈ 0.8–1.4) but are highly informative about changes in the geometry and hybridization of the reaction center as it moves to the transition state. wikipedia.org
In the context of this compound metabolism, an SKIE could be observed during enzymatic reactions that alter the electronic environment or hybridization of the carbon atoms within the deuterated phenyl ring. For instance, if an enzymatic reaction involved the formation of a Meisenheimer complex intermediate on the aromatic ring, this would involve a change from sp2 to sp3 hybridization for one of the ring carbons. slideshare.net This change in geometry would be sensitive to isotopic substitution on the ring, even if no C-D bonds were broken, resulting in a measurable SKIE. Observing such an effect would help to characterize the transition state of the reaction, distinguishing between different possible mechanistic pathways. umn.edu
Table 3: Application of KIE to Study this compound Metabolism This table is interactive. You can sort and filter the data.
| KIE Type | Isotopic Position | Observed Effect (kH/kD) | Mechanistic Insight |
|---|---|---|---|
| Primary (PKIE) | Aromatic C-D bond | > 2 | Indicates the C-D bond is broken in the rate-determining step (e.g., direct ring hydroxylation). |
| Secondary (SKIE) | Aromatic C-D bond | ≈ 1.0 - 1.4 (Normal) | Suggests a change from sp2 to sp3 hybridization at the reaction center in the transition state. |
| Secondary (SKIE) | Aromatic C-D bond | ≈ 0.8 - 1.0 (Inverse) | Suggests a change from sp3 to sp2 hybridization at the reaction center in the transition state. |
| No KIE | Any | ≈ 1 | Indicates the isotopic substitution is remote from the reaction center or not involved in the rate-determining step or its transition state. |
Method Validation and Quality Control Protocols in Research Involving Benalaxyl D5
Comprehensive Validation Parameters for Analytical Methods Incorporating Benalaxyl-d5 (e.g., linearity, precision, accuracy, limits of detection and quantification)
Method validation demonstrates that an analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.com For methods analyzing Benalaxyl (B1667974), where this compound is used as an internal standard, a comprehensive validation process is required, adhering to international guidelines such as those from the International Council for Harmonisation (ICH) and SANTE. demarcheiso17025.comich.orgeuropa.eu The key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). americanpharmaceuticalreview.com
Specificity/Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as matrix effects, impurities, or other pesticides. In chromatographic methods like LC-MS/MS or GC-MS/MS, this is achieved by comparing the retention time and the ratio of mass transitions of the analyte in the sample to that of a certified reference standard. For this compound, its distinct mass-to-charge (m/z) ratio ensures it does not interfere with the native Benalaxyl signal.
Linearity and Range: Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrumental response over a specified range. westgard.com A minimum of five concentration levels is typically recommended to establish linearity, and the resulting calibration curve should have a correlation coefficient (r²) of ≥0.99. ich.org For a method analyzing Benalaxyl, the working range would be established to cover expected residue levels in various matrices.
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is determined by analyzing samples spiked with a known concentration of the analyte (e.g., Benalaxyl) and calculating the percent recovery. ich.org Acceptable recovery is typically within 70-120%. A 1992 JMPR report noted recoveries of Benalaxyl greater than 95% in samples like grapes, tomatoes, and potatoes. fao.org In another study on grape juice, recoveries for 86 pesticides, including Benalaxyl, ranged from 80% to 120%. researchgate.net
Precision: Precision measures the degree of agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). ich.org Precision is evaluated at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
Intermediate Precision (Inter-assay precision): The precision within a single laboratory, but with variations such as different days, analysts, or equipment. For pesticide residue analysis, the RSD for repeatability should generally be ≤20%. A study quantifying Chloramphenicol with Chloramphenicol-d5 as an internal standard reported a relative standard deviation (RSD) for precision of <11% for all cases.
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ is a critical parameter for ensuring that the method is sensitive enough to measure residues at or below the established Maximum Residue Levels (MRLs). For Benalaxyl, the LOQ has been reported as 0.01 mg/kg in crops. fao.org A study on grape juice reported the LOQ for Benalaxyl and other pesticides to be below 20 µg/L. researchgate.net
| Validation Parameter | Typical Acceptance Criteria | Reported Findings for Benalaxyl Analysis |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥0.99 | Methods for pesticide analysis routinely achieve r² > 0.99. |
| Accuracy (% Recovery) | 70-120% | >95% in grapes, tomatoes, potatoes; 80-120% in grape juice. fao.orgresearchgate.net |
| Precision (Repeatability, %RSD) | ≤20% | General requirement for pesticide residue analysis. eurl-pesticides.eu |
| Limit of Quantification (LOQ) | Must be ≤ MRL | 0.01 mg/kg in crops; <20 µg/L in grape juice. fao.orgresearchgate.net |
Strategies for Quality Control (QC) and Quality Assurance (QA) in this compound Research Data
Key QC/QA strategies include:
Accreditation and Standard Operating Procedures (SOPs): Laboratories should operate under a recognized quality system, such as ISO/IEC 17025, which requires the use of detailed SOPs for all procedures, from sample receipt to data reporting. demarcheiso17025.comeurl-pesticides.eu
Sample Management: Proper procedures for sample collection, transportation, and storage are crucial to prevent degradation of the target analyte. eurl-pesticides.euujaen.es Samples should be transported in clean, appropriate containers and stored under conditions (e.g., frozen) that ensure the stability of residues. ujaen.es
Use of Reference Materials: Certified Reference Materials (CRMs) of both Benalaxyl and this compound should be used for the preparation of calibration standards. These standards must be of known purity and stored correctly to prevent degradation. eurl-pesticides.eu
Batch Quality Control: Each analytical batch should include QC samples to monitor the performance of the method. This typically involves:
A procedural blank (an analyte-free matrix) to check for contamination during the analytical process.
Spiked blank samples at different concentrations (e.g., at the LOQ and a higher level) to assess accuracy (recovery) and precision for that specific batch.
Internal Standard Monitoring: The response of the internal standard, this compound, must be monitored in every sample. A significant deviation in its signal compared to the calibration standards may indicate a matrix effect or other issues with that specific sample, potentially requiring re-analysis.
System Suitability: Before starting an analytical run, system suitability tests are performed to ensure the chromatographic system is performing correctly. This may involve injecting a standard solution to check for adequate signal response, peak shape, and retention time.
Inter-Laboratory Harmonization and Proficiency Testing for this compound Analytical Procedures
To ensure that analytical results are comparable and reliable across different laboratories, inter-laboratory harmonization is essential. This is primarily achieved through participation in Inter-Laboratory Comparisons (ILCs) and Proficiency Tests (PTs). researchgate.net These programs are a requirement for accredited laboratories and serve as an external quality assessment. eurl-pops.eu
In a typical PT for pesticide residues:
A central organizer prepares a homogeneous batch of a relevant matrix (e.g., rice, wheat, fruit). dtu.dk
The material is spiked with a known concentration of several pesticides, or it may contain incurred residues.
Samples are sent blindly to participating laboratories, which analyze them using their own validated methods.
Results are submitted to the organizer, who calculates a consensus value for each analyte.
Each laboratory's performance is evaluated, often using a z-score, which indicates how far their result deviates from the consensus value.
Emerging Research Applications and Future Directions for Benalaxyl D5
Development of Novel Methodologies for Ultra-Trace Analysis Leveraging Deuterated Standards
The development of highly sensitive analytical methods is crucial for detecting minute quantities of substances in complex samples. Deuterated compounds like Benalaxyl-d5 are invaluable tools in this endeavor, particularly in mass spectrometry-based techniques. clearsynth.comscioninstruments.com
The use of deuterated internal standards is a cornerstone of accurate quantitative analysis in mass spectrometry. scioninstruments.comnih.gov this compound, being structurally almost identical to its non-deuterated counterpart, co-elutes during chromatographic separation and exhibits similar ionization behavior. researchgate.net However, its increased mass allows it to be distinguished by the mass spectrometer. This enables a powerful technique called isotope dilution mass spectrometry (IDMS).
In IDMS, a known amount of this compound is added to a sample before any processing or analysis. Any loss of the analyte (Benalaxyl) during sample preparation or injection into the instrument will be mirrored by a proportional loss of the deuterated standard. mdpi.com By comparing the signal of the analyte to the signal of the internal standard, analysts can accurately quantify the concentration of Benalaxyl (B1667974), compensating for matrix effects and variations in instrument performance. clearsynth.comlcms.cz This significantly improves the precision and reliability of ultra-trace analysis, which is essential for applications such as monitoring pesticide residues in food and environmental samples. scioninstruments.comlcms.cz
Key advantages of using this compound in ultra-trace analysis:
Enhanced Accuracy: Corrects for analyte loss during sample preparation. clearsynth.com
Improved Precision: Compensates for variability in instrument response. scioninstruments.com
Mitigation of Matrix Effects: Accounts for the suppression or enhancement of the analyte signal by other components in the sample. clearsynth.comlcms.cz
Robust Method Validation: Ensures the analytical method is reliable and reproducible. clearsynth.com
Integration of this compound Research into Advanced Environmental Monitoring and Contaminant Source Apportionment Programs
The presence of pesticides and their degradation products in the environment is a significant concern. Advanced environmental monitoring programs are essential for understanding the fate and transport of these contaminants. This compound can play a crucial role in these programs, particularly in contaminant source apportionment. researchgate.netsustainability-directory.com
Isotopic analysis is a powerful tool for tracing the origin of pollutants. srce.hrnih.gov Different manufacturing processes or environmental degradation pathways can lead to slight variations in the isotopic composition of a compound. While this is more established for elements like carbon and nitrogen, the principle can be extended to deuterated standards in specific applications.
By using this compound as a spike in controlled environmental fate studies, researchers can precisely track the degradation and transformation of Benalaxyl in various environmental matrices like soil and water. This allows for the accurate determination of degradation rates and the identification of transformation products.
Furthermore, in complex environmental systems with multiple potential sources of contamination, compound-specific isotope analysis (CSIA) can help differentiate between them. researchgate.netnih.gov While direct source apportionment using this compound itself is not the primary application, its use as an internal standard in the analysis of environmental samples ensures the high-quality data needed for accurate source apportionment modeling. iaea.org The precise quantification enabled by this compound allows for more reliable comparisons of contaminant levels between different locations, helping to pinpoint sources of pollution. sustainability-directory.com
Synergistic Approaches Combining Experimental this compound Studies with In Silico Prediction and Computational Chemistry
The integration of experimental data with computational modeling represents a powerful approach in modern chemical research. cmb.ac.lknovapublishers.com In silico methods, which are computer-based simulations, can predict the metabolic fate and potential toxicity of compounds like Benalaxyl before they are even synthesized. nih.govresearchgate.net
Computational chemistry can be used to model the properties and reactivity of Benalaxyl and this compound. journalirjpac.com Techniques like Density Functional Theory (DFT) can calculate electronic structures and predict how these molecules will interact with biological systems. riken.jp This can provide insights into their mechanisms of action and potential for transformation.
When combined with experimental studies using this compound, these computational models can be refined and validated. For example, in silico tools can predict a range of potential metabolites of Benalaxyl. frontiersin.orgfrontiersin.org Experimental analysis of samples from systems dosed with Benalaxyl, using this compound as an internal standard for accurate quantification, can then confirm the presence and concentration of these predicted metabolites. This synergistic approach accelerates the identification of metabolic pathways and provides a more comprehensive understanding of the compound's behavior. bioisi.pt
Table 1: Examples of Synergistic Approaches
| Experimental Study with this compound | In Silico / Computational Method | Combined Outcome |
|---|---|---|
| Quantification of Benalaxyl metabolites in a biological matrix. | Prediction of metabolic pathways using software like BioTransformer or Meteor. frontiersin.org | Validation of predicted metabolites and elucidation of the complete metabolic pathway. |
| Measurement of binding affinity to a target protein. | Molecular docking simulations to predict binding modes and energies. bioisi.pt | Understanding the molecular basis of action and the impact of isotopic labeling on binding. |
| Determination of degradation rates in an environmental sample. | Quantum mechanical calculations of reaction barriers. journalirjpac.com | Deeper insight into degradation mechanisms and the factors controlling environmental persistence. |
Potential for this compound in Advanced Metabolomics and Fluxomics Research in Biological Systems
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. ntnu.edu Fluxomics, a related field, aims to measure the rates of metabolic reactions. researchgate.netkaust.edu.sa Stable isotope labeling is a fundamental technique in both of these fields, and this compound has significant potential to contribute to this area of research. ku.dk
By introducing Benalaxyl into a biological system (e.g., a cell culture or a whole organism), researchers can study its metabolic fate. Using this compound as an internal standard allows for the precise and accurate quantification of the parent compound and its non-deuterated metabolites. This is crucial for understanding how the organism processes the fungicide. fao.org
In fluxomics studies, stable isotopes like ¹³C are often used to trace the flow of atoms through metabolic pathways. researchgate.netku.dk While the deuterium (B1214612) in this compound is primarily used as a tracer for the entire molecule, its application in quantitative metabolomics provides the accurate concentration data needed for metabolic flux analysis models. ntnu.edu These models help to create a dynamic picture of how an organism's metabolism responds to the introduction of a xenobiotic compound like Benalaxyl.
The use of this compound can help answer key questions in metabolomics and fluxomics research:
What are the primary metabolic pathways involved in the breakdown of Benalaxyl?
How quickly is Benalaxyl metabolized and eliminated from the system?
Does exposure to Benalaxyl cause significant changes in the concentrations of endogenous metabolites?
How does the metabolic flux through key pathways shift in response to Benalaxyl exposure?
The high-quality quantitative data obtained using this compound as an internal standard is essential for building accurate and predictive models of metabolic networks. metabohub.fr
Q & A
Q. What are the critical considerations for synthesizing and characterizing Benalaxyl-d5 to ensure isotopic purity and structural integrity?
Methodological Answer: Synthesis of this compound requires deuterium labeling at specific positions (e.g., phenyl-d5 substitution). Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (>99% isotopic purity) and high-resolution mass spectrometry (HRMS) to verify molecular mass (CHDNO, m/z 330.43). Ensure storage at 0–6°C to prevent degradation . For characterization, follow IUPAC guidelines for compound naming and report spectral data (e.g., H NMR, C NMR) alongside purity thresholds (e.g., ≥98% by HPLC) .
Q. How should researchers design experiments to quantify this compound in environmental or biological matrices?
Methodological Answer: Use isotope dilution mass spectrometry (IDMS) with this compound as an internal standard. Optimize extraction protocols (e.g., QuEChERS for pesticide residues) and validate recovery rates (70–120%) across matrices (soil, water, plant tissues). Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions for specificity. Calibration curves should cover 1–500 ng/mL, with R ≥ 0.995 .
Q. What protocols ensure reproducible sample preparation for this compound in trace analysis?
Methodological Answer: Document homogenization techniques (e.g., cryogenic grinding for plant tissues) and solvent selection (e.g., acetonitrile for polar extraction). Include centrifugation steps (10,000 rpm, 10 min) to remove particulates. For solid-phase extraction (SPE), specify cartridge type (e.g., C18), conditioning solvents, and elution volumes. Report matrix effects (e.g., ion suppression/enhancement) via post-column infusion experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound stability data across different experimental conditions?
Methodological Answer: Perform accelerated stability studies under varying pH (2–9), temperature (4–40°C), and light exposure. Compare degradation kinetics (e.g., half-life calculations) using ANOVA to identify statistically significant factors (p < 0.05). Cross-validate results with orthogonal methods (e.g., UV-Vis spectroscopy vs. LC-MS/MS) and contextualize findings with prior literature to isolate methodological vs. environmental discrepancies .
Q. What strategies validate the absence of isotopic interference when using this compound in quantitative assays?
Methodological Answer: Test for cross-talk between native Benalaxyl and this compound channels in MS detection. Use isotopic resolution filters (e.g., Δm/z > 2.5) and confirm no overlap in MRM transitions. Validate via spike-recovery experiments in analyte-free matrices. For high-precision studies, apply mathematical correction models (e.g., linear regression for isotopic contribution) .
Q. How do isotopic effects of deuterium in this compound influence its physicochemical behavior compared to the non-deuterated analog?
Methodological Answer: Assess deuterium isotope effects (DIEs) via comparative studies:
- Measure logP (octanol-water partition coefficient) to evaluate hydrophobicity changes.
- Conduct kinetic studies (e.g., hydrolysis rates) under controlled conditions (pH 7, 25°C).
- Use computational chemistry (e.g., DFT calculations) to model bond dissociation energies (BDEs) altered by deuterium substitution. Report deviations >10% as significant .
Q. What statistical approaches are recommended for multi-laboratory validation of this compound analytical methods?
Methodological Answer: Implement inter-laboratory trials following ISO 5725 guidelines. Calculate precision (repeatability and reproducibility relative standard deviations, RSDr and RSDR) and accuracy (bias %). Use Youden plots to identify outlier laboratories. Apply robust statistics (e.g., Horwitz ratio) to evaluate acceptability thresholds .
Methodological Best Practices
- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and report confidence intervals for quantification .
- Ethical Standards : Disclose conflicts of interest (e.g., reagent suppliers) and adhere to data-sharing policies (e.g., FAIR principles) .
- Literature Synthesis : Use Boolean operators (AND/OR/NOT) in database searches (e.g., SciFinder, PubMed) to filter studies by analytical technique (e.g., "LC-MS") and application (e.g., "environmental degradation") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
